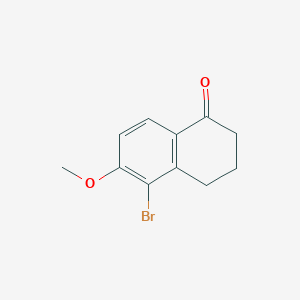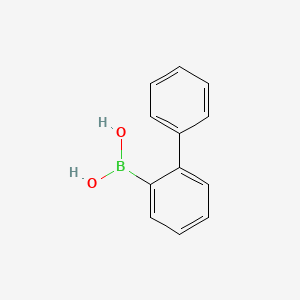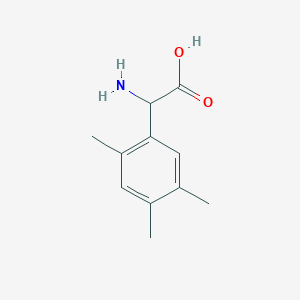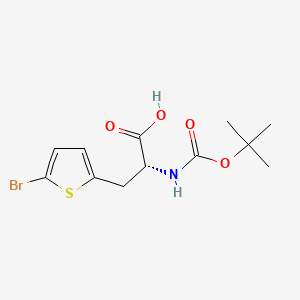
6-氯-2-(3,4-二甲氧基苯基)喹啉-4-羧酸
描述
6-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C18H14ClNO4. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a quinoline core substituted with a chloro group at the 6-position, a 3,4-dimethoxyphenyl group at the 2-position, and a carboxylic acid group at the 4-position.
科学研究应用
6-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, including anti-cancer, anti-inflammatory, and antimicrobial drugs.
Biological Studies: The compound is used in studies to understand the structure-activity relationships (SAR) of quinoline derivatives and their biological targets.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex molecules and in the development of new synthetic methodologies.
Material Science: The compound’s unique structural features make it a candidate for the design of novel materials with specific electronic or optical properties.
作用机制
Target of Action
Similar quinoline-4-carboxylic acid derivatives have been reported to inhibit topoisomerase ii , a crucial enzyme involved in DNA replication and transcription.
Mode of Action
Based on the activity of related compounds, it may interact with its target enzyme, potentially inhibiting its function . This interaction could lead to changes in the normal functioning of the cell, affecting processes such as DNA replication and transcription .
Biochemical Pathways
If it indeed targets topoisomerase ii like its analogs, it could affect the dna replication and transcription pathways . The downstream effects of this interaction could lead to cell cycle arrest and apoptosis .
Result of Action
If it acts similarly to its analogs, it could lead to cell cycle arrest and apoptosis .
生化分析
Biochemical Properties
6-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as topoisomerases, which are crucial for DNA replication and transcription . Additionally, it can bind to specific proteins involved in cell signaling pathways, thereby modulating their activity and influencing cellular responses .
Cellular Effects
The effects of 6-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid on various cell types and cellular processes are profound. It has been observed to impact cell signaling pathways, leading to alterations in gene expression and cellular metabolism . For instance, in cancer cell lines, this compound has demonstrated cytotoxic effects by inducing apoptosis and inhibiting cell proliferation . These effects are mediated through the modulation of key signaling molecules and transcription factors involved in cell survival and growth .
Molecular Mechanism
At the molecular level, 6-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid exerts its effects through several mechanisms. It can bind to the active sites of enzymes, leading to their inhibition or activation . For example, its interaction with topoisomerases results in the stabilization of DNA-enzyme complexes, preventing the proper unwinding and replication of DNA . This compound also influences gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell cycle progression and metabolic activity .
Dosage Effects in Animal Models
The effects of 6-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid vary with different dosages in animal models. At lower doses, it has been observed to exert therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, toxic effects, including hepatotoxicity and nephrotoxicity, have been reported . These findings highlight the importance of dose optimization for achieving desired therapeutic outcomes while minimizing adverse effects .
Metabolic Pathways
6-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid is involved in various metabolic pathways. It undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . The metabolites formed can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels . These interactions play a crucial role in determining the pharmacokinetics and pharmacodynamics of the compound .
Transport and Distribution
The transport and distribution of 6-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cells, it can accumulate in certain organelles, such as the nucleus and mitochondria, where it exerts its biochemical effects . The localization and accumulation of this compound are influenced by its physicochemical properties and interactions with cellular components .
Subcellular Localization
The subcellular localization of 6-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid is critical for its activity and function. It has been found to localize in the nucleus, where it interacts with DNA and nuclear proteins . Additionally, it can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . These localization patterns are essential for understanding the precise mechanisms of action of this compound .
准备方法
The synthesis of 6-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the quinoline core: This can be achieved through the Pfitzinger reaction, where an isatin derivative reacts with an aryl methyl ketone in the presence of a base.
Introduction of the chloro group: Chlorination can be performed using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Attachment of the 3,4-dimethoxyphenyl group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the 3,4-dimethoxyphenyl group reacts with a halogenated quinoline intermediate in the presence of a palladium catalyst.
Industrial production methods may involve optimization of these steps to improve yield, purity, and cost-effectiveness.
化学反应分析
6-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid undergoes several types of chemical reactions:
Oxidation: The methoxy groups can be oxidized to form corresponding quinone derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate (K2CO3), and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reagents and conditions used.
相似化合物的比较
6-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid can be compared with other quinoline derivatives, such as:
6-Chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid: Similar structure but with a single methoxy group, which may affect its biological activity and chemical reactivity.
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: A fluorinated quinolone with different substituents, used as an antibacterial agent.
Amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives: These compounds exhibit diverse biological activities, including immunosuppressive and anti-inflammatory effects.
The uniqueness of 6-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
6-chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO4/c1-23-16-6-3-10(7-17(16)24-2)15-9-13(18(21)22)12-8-11(19)4-5-14(12)20-15/h3-9H,1-2H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHEHNXNTFNLQKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20404405 | |
| Record name | 6-chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20404405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19021-16-0 | |
| Record name | 6-chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20404405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















